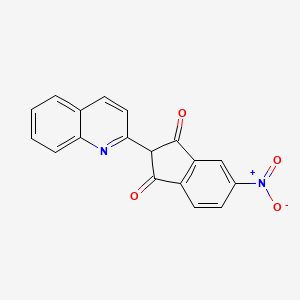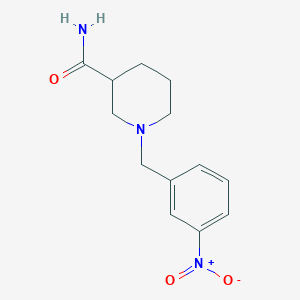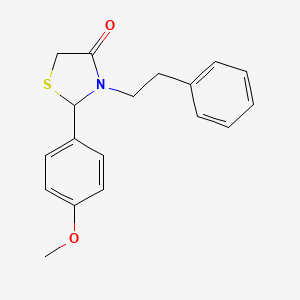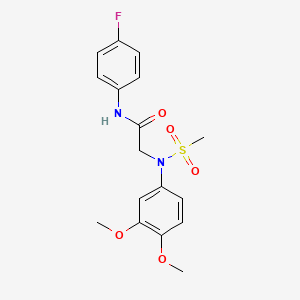![molecular formula C22H14F6N2O2 B5137347 N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological pathways. In
作用机制
BTF works by binding to specific pockets on the surface of proteins, disrupting their ability to interact with other proteins. This leads to downstream effects on various biological pathways, depending on the specific protein-protein interaction being targeted. BTF has been shown to be a selective inhibitor, meaning it only targets specific protein-protein interactions and does not affect others.
Biochemical and Physiological Effects
BTF has been shown to have both biochemical and physiological effects. Biochemically, BTF has been shown to inhibit the phosphorylation of Stat3 and c-Myc, leading to downstream effects on gene expression and cell growth. Physiologically, BTF has been shown to inhibit tumor growth in mouse models of cancer, as well as reduce inflammation and angiogenesis in various disease models.
实验室实验的优点和局限性
One of the main advantages of using BTF in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to study the effects of disrupting specific pathways without affecting others. BTF is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using BTF is its potential toxicity, as it has been shown to induce cell death in some cell types. This requires careful attention to dosing and experimental conditions to ensure accurate results.
未来方向
There are many potential future directions for research on BTF. One area of interest is the development of new BTF analogs with improved specificity and potency. Another area of interest is the study of BTF in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of BTF as a tool for studying protein-protein interactions in various disease models, including neurodegenerative diseases, is an area of active research. Overall, BTF has the potential to be a valuable tool for understanding the role of protein-protein interactions in various biological pathways and for developing new therapies for a range of diseases.
合成方法
The synthesis of BTF involves a multi-step process that starts with the reaction of 4-aminobenzophenone with trifluoromethyl iodide to form 4-(trifluoromethyl)aminobenzophenone. This intermediate is then reacted with 4-aminobenzoic acid to form BTF. The synthesis of BTF requires careful attention to reaction conditions and purification steps to ensure high purity and yield.
科学研究应用
BTF has been extensively studied for its ability to inhibit protein-protein interactions. It has been shown to be effective in disrupting the interaction between the transcription factor Stat3 and its binding partner, leading to inhibition of cancer cell growth. BTF has also been shown to inhibit the interaction between the oncoprotein c-Myc and its binding partner Max, leading to apoptosis in cancer cells. In addition, BTF has been used to study the role of protein-protein interactions in various biological pathways, including inflammation, angiogenesis, and neurodegeneration.
属性
IUPAC Name |
N-(4-benzamidophenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-10-14(11-16(12-15)22(26,27)28)20(32)30-18-8-6-17(7-9-18)29-19(31)13-4-2-1-3-5-13/h1-12H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYJTWPXNASWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)


![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)

![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)


![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)
